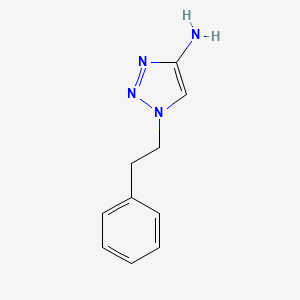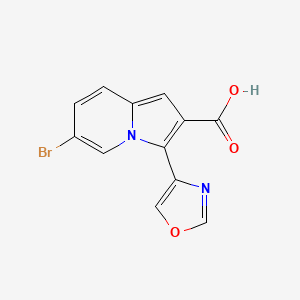
6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid is a complex organic compound characterized by the presence of a bromine atom, an oxazole ring, and an indolizine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the bromination of an indolizine precursor, followed by the introduction of the oxazole ring through cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromoindolizine-2-carboxylic acid: Lacks the oxazole ring, making it less versatile in certain applications.
3-(Oxazol-4-yl)indolizine-2-carboxylic acid: Does not contain the bromine atom, which may affect its reactivity and biological activity.
Uniqueness
6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid stands out due to the combination of the bromine atom, oxazole ring, and indolizine core. This unique structure imparts specific chemical and biological properties that make it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H7BrN2O3 |
|---|---|
Peso molecular |
307.10 g/mol |
Nombre IUPAC |
6-bromo-3-(1,3-oxazol-4-yl)indolizine-2-carboxylic acid |
InChI |
InChI=1S/C12H7BrN2O3/c13-7-1-2-8-3-9(12(16)17)11(15(8)4-7)10-5-18-6-14-10/h1-6H,(H,16,17) |
Clave InChI |
CBLSYNRMMUZXNS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN2C1=CC(=C2C3=COC=N3)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



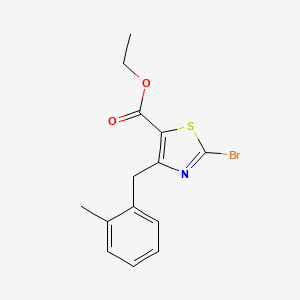
![Benzyl ((1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)propyl)carbamate](/img/structure/B13087242.png)
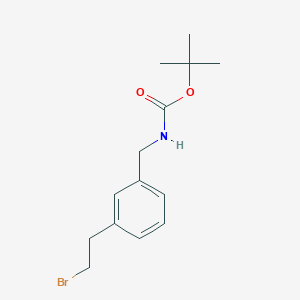

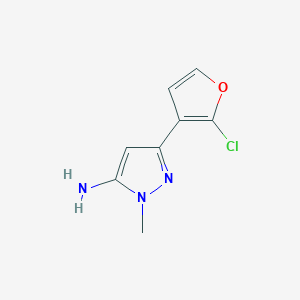


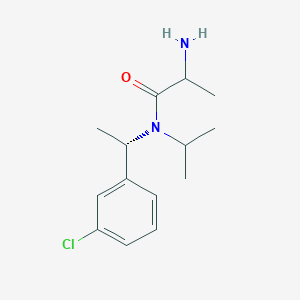
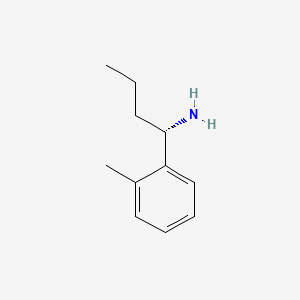
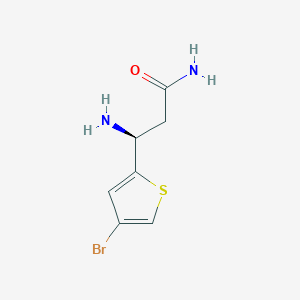
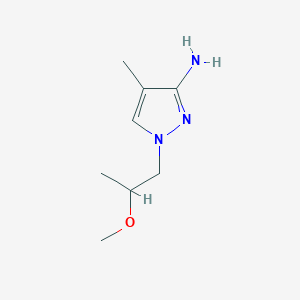
![Methyl 3'-(acetylamino)[1,1'-biphenyl]-4-carboxylate](/img/structure/B13087295.png)
